2-amino-N-(cyanomethyl)benzamide

Description

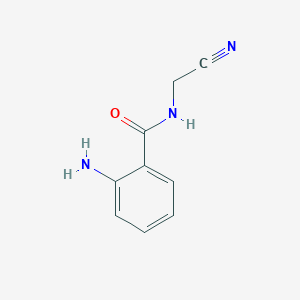

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(cyanomethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEBQQHQDGKLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Amino N Cyanomethyl Benzamide and Its Analogues

Direct Synthetic Routes to 2-Amino-N-(cyanomethyl)benzamide

The most direct methods for synthesizing this compound involve the formation of the amide bond between a 2-aminobenzoyl moiety and an aminoacetonitrile (B1212223) unit.

Amidation Reactions Employing Aminoacetonitrile Derivatives

A primary and efficient route to this compound involves the reaction of a suitable 2-aminobenzoic acid precursor with an aminoacetonitrile salt, such as the hydrochloride or hydrogensulfate salt. The most common precursor for this reaction is isatoic anhydride (B1165640) (2H-3,1-benzoxazine-2,4(1H)-dione). The reaction proceeds via nucleophilic attack of the amino group of aminoacetonitrile on the carbonyl group of the anhydride. This leads to a ring-opening of the isatoic anhydride and subsequent decarboxylation to form the desired 2-aminobenzamide (B116534) product. nih.gov

This reaction can be carried out under conventional heating in a solvent like dimethylformamide (DMF) or under microwave irradiation, which can offer a more time-efficient and environmentally friendly procedure. nih.gov The general approach has been successfully used to synthesize a wide range of 2-aminobenzamide derivatives from isatoic anhydride and various primary amines. nih.gov

Alternatively, the carboxylic acid of anthranilic acid can be activated, for example, by conversion to an acyl chloride (2-aminobenzoyl chloride). This activated species can then react with aminoacetonitrile in the presence of a base to neutralize the generated HCl and afford the final product.

| Precursor | Reagent | Conditions | Product | Ref |

| Isatoic Anhydride | Aminoacetonitrile HCl, Base (e.g., Triethylamine) | DMF, Reflux or Microwave | This compound | nih.gov |

| 2-Aminobenzoyl Chloride | Aminoacetonitrile | Aprotic Solvent, Base (e.g., Pyridine) | This compound |

Formylation and Cyclization Approaches

While direct synthesis is common, the structural features of this compound make it an excellent substrate for subsequent cyclization reactions to form more complex heterocyclic systems. The presence of the ortho-amino group and the amide nitrogen allows for intramolecular reactions. For instance, treatment with a one-carbon (C1) source can lead to the formation of quinazolinone derivatives.

These reactions are not routes to this compound but rather demonstrate its utility as a building block. Copper-catalyzed oxidative cyclization is one such method where the 2-aminobenzamide core reacts with various sources to yield quinazolinones. researchgate.net In other examples, acid-mediated annulation reactions can be used to construct quinazoline (B50416) scaffolds from related 2-aminoaryl precursors. mdpi.com These transformations highlight the synthetic potential of the target molecule after its initial synthesis.

Convergent Synthesis of Substituted N-(Cyanomethyl)benzamides

Convergent synthesis strategies involve preparing key fragments of the target molecule separately before combining them in a final step. For N-(cyanomethyl)benzamides, this centers on how and when the cyanomethyl group is introduced.

Strategic Incorporation of the Cyanomethyl Group

The introduction of the cyanomethyl (-CH₂CN) moiety is a critical step in the synthesis. As discussed in section 2.1.1, the most common strategy is a condensation reaction using aminoacetonitrile as the amine component. This approach builds the final molecule by forming the amide bond directly with the complete cyanomethylamine fragment.

An alternative strategy is the N-alkylation of a pre-formed benzamide (B126) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. In this approach, a 2-aminobenzamide would be deprotonated with a suitable base to form an amide anion, which then acts as a nucleophile to displace the halide from the haloacetonitrile. This method has been used for the N-alkylation of various amides and related compounds. researchgate.net For example, the alkylation of phenolic hydroxyl groups and other nitrogen-containing heterocycles with chloroacetonitrile is a known method for introducing the cyanomethyl group. researchgate.net

Derivatization of Anthranilic Acid and Related Precursors

Anthranilic acid (2-aminobenzoic acid) is the fundamental starting material for the synthesis of this compound. However, direct amidation of the carboxylic acid is often inefficient. Therefore, it is typically converted into a more reactive derivative.

The most widely used precursor is isatoic anhydride . It is readily prepared from anthranilic acid and serves as an excellent electrophile that reacts cleanly with amines, including aminoacetonitrile, to form 2-aminobenzamides. nih.govgoogle.com This method is advantageous as the only byproduct is carbon dioxide.

Another approach involves converting anthranilic acid into its corresponding acyl chloride (2-aminobenzoyl chloride) or using coupling agents common in peptide synthesis (like DCC or EDC) to facilitate the amide bond formation with aminoacetonitrile. A patent describes synthesizing N-isopropyl-2-aminobenzamide by first reacting o-aminobenzoic acid with di(trichloromethyl) carbonate to generate the isatoic anhydride in situ, followed by reaction with the amine, which simplifies the process by reducing the need for intermediate purification steps. google.com

Synthetic Transformations Involving the Nitrile Moiety

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of diverse molecular structures.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. lumenlearning.compressbooks.pub Depending on the reaction conditions, this can yield either the corresponding primary amide (2-amino-N-(2-amino-2-oxoethyl)benzamide) or, upon complete hydrolysis, the carboxylic acid (2-((2-aminobenzoyl)amino)acetic acid). psu.edulibretexts.orgyoutube.com This pathway provides access to derivatives that are analogues of amino acids.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). psu.eduwikipedia.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or Raney nickel catalyst). youtube.comlibretexts.orglibretexts.org This reaction converts this compound into N-(2-aminoethyl)-2-aminobenzamide, a diamine derivative. Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can reduce nitriles to aldehydes after hydrolysis of the intermediate imine. wikipedia.orgyoutube.com

Cycloaddition: The nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides (e.g., sodium azide) to form a tetrazole ring. This transformation would convert the cyanomethyl group into a (1H-tetrazol-5-yl)methyl group, providing access to a different class of heterocyclic compounds known for their applications as bioisosteres of carboxylic acids.

Cyanomethylation as a Building Block Strategy

A primary and straightforward route to this compound involves the use of precursors that already contain the core structural elements. The cyanomethylation strategy, in this context, refers to the introduction of the N-(cyanomethyl)amide group by reacting a suitable amine with an activated benzoic acid derivative.

A widely utilized precursor for the synthesis of 2-aminobenzamides is isatoic anhydride (2H-3,1-benzoxazin-2,4(1H)-dione). nih.govresearchgate.net This compound serves as an efficient and reactive electrophile. The synthesis proceeds via the nucleophilic attack of an amine on the anhydride, leading to the opening of the heterocyclic ring and the formation of the desired amide bond with the concurrent release of carbon dioxide.

For the specific synthesis of this compound, the nucleophile employed is aminoacetonitrile (H₂NCH₂CN). The reaction involves heating a mixture of isatoic anhydride and aminoacetonitrile. nih.gov This process can be conducted under conventional heating in a suitable solvent like dimethylformamide (DMF) or via microwave irradiation, which can significantly reduce reaction times. nih.govresearchgate.net The reaction between isatoic anhydride and a primary amine is a well-documented method for producing various 2-aminobenzamide derivatives in good to excellent yields. nih.govresearchgate.net

The general scheme for this building block approach is as follows: Isatoic Anhydride + Aminoacetonitrile → this compound + CO₂

This method is advantageous due to the commercial availability of isatoic anhydride and various substituted aminoacetonitriles, allowing for the creation of a diverse library of analogues.

Functional Group Interconversions of the Nitrile Group

The nitrile (-C≡N) group within this compound is a versatile functional handle that can be converted into several other chemical moieties, thereby providing access to a wide range of analogues. nih.gov The intrinsic stability of the nitrile group allows it to be carried through many synthetic steps, only to be transformed at a later stage. nih.gov

Key interconversions include:

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, forming 2-amino-N-(carboxymethyl)benzamide. This introduces a new site for further chemical modification, such as esterification or amide coupling.

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation yields 2-amino-N-(2-aminoethyl)benzamide, introducing a basic amino group that can be valuable for altering the molecule's properties or for subsequent derivatization.

Conversion to Tetrazole: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid via a [3+2] cycloaddition reaction to form a tetrazole ring. This conversion dramatically alters the steric and electronic properties of the side chain, replacing the linear nitrile with a planar, aromatic heterocycle.

These transformations highlight the utility of the cyanomethyl group not just as a static component but as a gateway to diverse molecular architectures.

Catalytic Approaches and Process Optimization in Synthesis

To enhance efficiency, yield, and selectivity, modern synthetic efforts increasingly rely on catalytic methods. These approaches are crucial for industrial-scale production and for the synthesis of complex analogues where chemo- and regioselectivity are paramount.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for forming key bonds in the synthesis of this compound and its analogues. vivekanandcollege.ac.in

Copper-Catalyzed C-N Bond Formation: The amide bond itself can be constructed using Ullmann-type coupling reactions. nih.gov This involves the coupling of an aryl halide (e.g., 2-aminobromobenzene) with aminoacetonitrile. While historically requiring harsh conditions, the use of copper catalysts in conjunction with specific ligands, such as L-proline or other amino acids, allows these reactions to proceed at much lower temperatures (40-90 °C). nih.govresearchgate.net

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig amination is another cornerstone of modern C-N bond formation. burleylabs.co.uk This palladium-catalyzed cross-coupling reaction can be used to couple an aryl halide or triflate with an amine. It is highly valued for its broad substrate scope and functional group tolerance. researchgate.net

Metal-Catalyzed Cyanation: For analogues bearing an additional cyano group on the aromatic ring (e.g., 2-amino-5-cyano-N-(cyanomethyl)benzamide), metal catalysts are essential for introducing the nitrile. One established method involves the reaction of an aryl bromide with copper(I) cyanide at elevated temperatures. google.com More advanced methods involve the direct C-H cyanation of an aromatic ring, which avoids the need for a pre-halogenated substrate. Rhodium-catalyzed C-H cyanation, for example, can install a nitrile group using a user-friendly cyanation reagent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govrsc.org This reaction often employs a directing group on the substrate to guide the catalyst to a specific C-H bond.

Chemo- and Regioselective Synthesis

Controlling the site of reaction (regioselectivity) and the functional group that reacts (chemoselectivity) is critical when synthesizing substituted analogues.

Regioselective Synthesis: The substitution pattern on the aromatic ring of this compound is typically established by the choice of starting material. For instance, beginning with a pre-substituted 2-aminobenzoic acid or isatoic anhydride ensures that substituents are in the desired positions in the final product. nih.govsioc-journal.cn Modern approaches offer more dynamic control. For example, directed C-H functionalization, often catalyzed by rhodium or palladium, allows for the late-stage introduction of functional groups at specific positions. nih.govnih.gov An existing group, such as the primary amine or the amide, can direct the catalyst to functionalize the ortho-position, providing a highly regioselective method for creating analogues. rsc.org

Chemoselective Synthesis: Molecules like this compound possess multiple potentially reactive sites: the 2-amino group, the amide N-H, and the nitrile. Chemoselective reactions target one site while leaving the others untouched. For example, the 2-amino group is generally more nucleophilic than the amide nitrogen, allowing for selective reactions such as acylation or alkylation at this position under controlled conditions. Similarly, the nitrile group can be selectively reduced or hydrolyzed without affecting the amide bond by choosing appropriate reagents and reaction conditions. nih.gov One-pot procedures, where multiple reaction steps are carried out in the same vessel, often rely on the careful orchestration of chemo- and regioselective transformations to build complex molecules efficiently. sioc-journal.cnrsc.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be constructed.

In a hypothetical ¹H NMR spectrum of 2-amino-N-(cyanomethyl)benzamide, distinct signals would be expected for the aromatic protons, the amine protons, the amide proton, and the methylene (B1212753) protons. The aromatic region would likely exhibit a complex pattern due to the four protons on the substituted benzene (B151609) ring. Their chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing amide group. The protons ortho and para to the amino group would be expected to be shifted to a lower frequency (upfield), while the proton ortho to the amide would be shifted to a higher frequency (downfield).

The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The amide proton (-NH) would also be expected to be a singlet or a triplet if coupling to the adjacent methylene protons is observed. The methylene protons (-CH₂-) adjacent to the cyano group and the amide nitrogen would likely appear as a doublet, coupling with the amide proton.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Aromatic-H | 6.5 - 7.8 | Multiplet | - |

| Amine (-NH₂) | 4.5 - 5.5 | Broad Singlet | - |

| Amide (-NH) | 8.0 - 8.5 | Triplet | 5 - 7 |

| Methylene (-CH₂-) | 4.2 - 4.4 | Doublet | 5 - 7 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbon of the amide would appear at a significantly downfield chemical shift. The carbon atoms of the benzene ring would have their chemical shifts influenced by the substituents. The carbon attached to the amino group would be shifted upfield, while the carbon attached to the amide group would be shifted downfield. The cyanomethyl carbon would also have a characteristic chemical shift.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-C=O | 120 - 125 |

| Aromatic C-H | 115 - 135 |

| Cyanomethyl (-CH₂-) | 25 - 30 |

| Cyano (-C≡N) | 115 - 120 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the amide proton and the methylene protons, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the methylene group and the protonated aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn would confirm its elemental composition. For this compound (C₉H₉N₃O), the expected exact mass would be approximately 175.0746 g/mol .

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond. For this molecule, characteristic fragments would be expected from the loss of the cyanomethylamino group or the cyanomethyl group.

Predicted HRMS Fragmentation Data for this compound

| Fragment Ion (m/z) | Possible Structure |

| 175.0746 | [M+H]⁺ (Molecular Ion) |

| 120.0450 | [C₇H₆NO]⁺ (Loss of CH₂CN) |

| 92.0498 | [C₆H₆N]⁺ (Loss of CO and CH₂CN) |

| Note: These are predicted values based on common fragmentation patterns. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

The N-H stretching vibrations of the primary amine and the secondary amide would appear in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the amide carbonyl group would be a strong, sharp peak around 1640-1680 cm⁻¹. The C≡N stretching of the nitrile group would be a medium intensity peak in the range of 2220-2260 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3200 - 3500 | Medium-Strong |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| Note: These are predicted values and may vary based on the sample preparation method. |

X-ray Diffraction Analysis for Solid-State Structure Determination

Crystal Structure Determination and Unit Cell Parameters

The crystal structure of N-(cyanomethyl)benzamide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P21/c. The unit cell parameters for N-(cyanomethyl)benzamide are presented in the table below. It is anticipated that this compound would also crystallize in a similar system, though with potential alterations in the unit cell dimensions due to the electronic and steric influences of the amino group, which would affect crystal packing.

Table 1: Crystal Data and Structure Refinement for N-(cyanomethyl)benzamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₈N₂O |

| Formula Weight | 160.17 |

| Crystal System | Orthorhombic |

| Space Group | P21/c |

| a (Å) | 9.8623 (5) |

| b (Å) | 8.0576 (4) |

| c (Å) | 20.9268 (9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1662.98 (14) |

| Z | 8 |

Data for N-(cyanomethyl)benzamide, a related compound.

Molecular Conformation and Dihedral Angles

The molecular conformation of N-(cyanomethyl)benzamide is characterized by a notable twist between the benzoyl and cyanomethyl moieties. The dihedral angle between the mean plane of the benzene ring and the amide group is 21.86 (7)°. Furthermore, the plane of the cyanomethyl group is oriented at a dihedral angle of 53.13 (11)° with respect to the benzene ring.

For this compound, it is hypothesized that the presence of the 2-amino group would lead to the formation of an intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen of the amide group. This interaction would likely favor a more planar conformation between the benzene ring and the amide group to accommodate the hydrogen bond, resulting in a smaller dihedral angle compared to the non-aminated analogue.

Table 2: Selected Dihedral Angles for N-(cyanomethyl)benzamide

| Atoms | Angle (°) |

|---|---|

| Benzene Ring Plane - Amide Group Plane | 21.86 (7) |

| Benzene Ring Plane - Cyanomethyl Group Plane | 53.13 (11) |

Data for N-(cyanomethyl)benzamide, a related compound.

Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

In the crystal structure of N-(cyanomethyl)benzamide, the molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains that propagate along the a-axis. This hydrogen bonding scheme is a key feature in the formation of the supramolecular assembly.

Table 3: Hydrogen Bond Geometry for N-(cyanomethyl)benzamide (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N1—H1···O1 | 0.86 | 2.06 | 2.919 (3) | 175 |

Data for N-(cyanomethyl)benzamide, a related compound, illustrating the primary intermolecular interaction.

Theoretical and Computational Chemistry of 2 Amino N Cyanomethyl Benzamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-amino-N-(cyanomethyl)benzamide, these methods can predict its geometry, electronic landscape, and spectroscopic signatures with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can determine the energy and distribution of molecular orbitals, which are crucial for understanding a molecule's stability and reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aminobenzoyl moiety, specifically on the amino group and the aromatic ring, due to the electron-donating nature of the amine. The LUMO, conversely, would likely be distributed over the cyanomethyl and amide groups, which are electron-withdrawing. This distribution dictates the sites most susceptible to electrophilic and nucleophilic attack. In similar benzamide (B126) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been used to successfully map these orbitals. sci-hub.se

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.58 | Highest Occupied Molecular Orbital |

| LUMO | -1.15 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.43 | Energy difference |

Note: These values are illustrative and based on typical results for similar aromatic amides.

Calculation of Spectroscopic Parameters (e.g., NMR shielding, IR frequencies)

Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structure.

Infrared (IR) Spectroscopy: DFT methods can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net For this compound, key vibrational modes would include the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C≡N stretching of the nitrile group. Comparing calculated frequencies with experimental data helps to validate the computed geometry. Typically, calculated frequencies are systematically higher than experimental ones and are often scaled by a factor (e.g., 0.967) to improve agreement. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov These calculations provide theoretical spectra that can be compared with experimental data to aid in the assignment of signals to specific atoms in the molecule, confirming its connectivity and conformation. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Description |

| IR: ν(N-H, amine) | 3450-3350 cm⁻¹ | Asymmetric & Symmetric stretching |

| IR: ν(N-H, amide) | 3300 cm⁻¹ | Stretching vibration |

| IR: ν(C≡N, nitrile) | 2250 cm⁻¹ | Stretching vibration |

| IR: ν(C=O, amide) | 1660 cm⁻¹ | Stretching vibration |

| ¹H NMR: δ(NH₂) | 5.5-6.5 ppm | Chemical shift of amine protons |

| ¹H NMR: δ(NH) | 8.0-9.0 ppm | Chemical shift of amide proton |

| ¹³C NMR: δ(C=O) | ~168 ppm | Chemical shift of amide carbonyl carbon |

| ¹³C NMR: δ(C≡N) | ~117 ppm | Chemical shift of nitrile carbon |

Note: These are expected ranges based on typical values for compounds with similar functional groups.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational flexibility over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can map the potential energy surface and identify stable conformers.

For this compound, a key area of conformational freedom is the rotation around the C-C and C-N bonds connecting the phenyl ring, the amide group, and the cyanomethyl group. In the related molecule N-(cyanomethyl)benzamide, X-ray crystallography has shown that the amide group is twisted out of the plane of the benzene (B151609) ring. nih.gov MD simulations can reveal the energy barriers associated with these rotations and the relative populations of different conformers in various environments (e.g., in a vacuum or in a solvent). nih.gov Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and biological activities.

Reaction Mechanism Predictions and Energy Profile Investigations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of pathways that are difficult to observe experimentally.

Transition State Characterization

For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. DFT calculations can locate the geometry of these transition states and compute their energies. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By mapping the entire reaction coordinate, a detailed potential energy surface can be constructed, providing a complete thermodynamic and kinetic profile of the reaction. For reactions involving benzamides, DFT has been successfully used to identify transition states and elucidate reaction pathways. researchgate.net

Elucidation of Radical Mechanisms in Reaction Pathways

The cyanomethyl group can be involved in radical reactions. For instance, the cyanomethyl radical (•CH₂CN) is a key intermediate in various synthetic transformations. nih.gov Computational studies have shown that this radical can be generated by hydrogen abstraction from acetonitrile. nih.gov A similar abstraction from the methylene (B1212753) bridge in this compound could initiate radical-based transformations.

DFT calculations can be used to model these radical pathways. This involves calculating the bond dissociation energies to predict the ease of radical formation and mapping the potential energy surface for the subsequent reaction steps, such as the addition of the radical to another molecule. These calculations would clarify the feasibility of radical mechanisms and the nature of the resulting products.

Table 3: Illustrative Energy Profile for a Hypothetical Radical Reaction Step

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State (TS) | +15.2 | Energy barrier for the reaction |

| Intermediate | -5.8 | A stable species formed during the reaction |

| Products | -20.5 | Final products of the reaction step |

Note: This table represents a hypothetical reaction pathway and the values are for illustrative purposes.

Structure-Activity Relationship (SAR) Modeling via Computational Techniques

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational methodologies used to understand how specific structural features of a molecule, such as those in the this compound framework, influence its biological efficacy. These models are crucial for the rational design and optimization of new, more potent, and selective drug candidates. nih.govpharmacophorejournal.com

Research Findings from Computational Studies:

Computational studies, including 2D and 3D-QSAR analyses and molecular docking, have provided significant insights into the SAR of DPP-4 inhibitors based on the benzamide and related scaffolds. nih.govcresset-group.comrsc.org

The Role of the Cyanomethyl Group: The N-(cyanomethyl) group is a critical feature for many DPP-4 inhibitors. It acts as a "warhead," forming a reversible covalent bond or strong hydrogen bond interaction with key amino acid residues, such as Ser630, in the catalytic site of the DPP-4 enzyme. mdpi.comresearchgate.net This interaction is fundamental to the inhibitory activity of the molecule.

The 2-Amino Group: The amino group on the benzamide ring typically engages in crucial hydrogen bonding interactions within the S2 pocket of the DPP-4 enzyme. Its position is vital for orienting the molecule correctly within the active site to ensure optimal binding.

Benzamide Ring Substitutions: The aromatic benzamide ring serves as a scaffold that can be modified to enhance binding affinity and selectivity. SAR studies have explored the introduction of various substituents, particularly halogens like fluorine and chlorine, onto this ring. nih.govnih.gov These substitutions can modulate the electronic properties and lipophilicity of the molecule, leading to improved potency. For instance, the addition of a chlorine atom to the benzamide ring has been shown to significantly increase DPP-4 inhibitory activity. nih.gov

Molecular Descriptors in QSAR Models: QSAR studies on related benzamide and cyanopyrrolidine derivatives have identified several key molecular descriptors that correlate with inhibitory activity. researchgate.net These descriptors provide a quantitative basis for understanding SAR. Common descriptors include:

XlogP: An indicator of lipophilicity, which affects how the molecule interacts with hydrophobic pockets in the enzyme and its pharmacokinetic properties. researchgate.net

Topological Descriptors: Indices such as the SdssCE-index (an electrotopological state index) help to quantify the electronic and topological characteristics of the molecule that are important for binding. researchgate.net

Steric and Electrostatic Fields: In 3D-QSAR models, the spatial arrangement of steric bulk and electrostatic potential is mapped. These models reveal that bulky substituents in certain positions can either enhance or diminish activity, depending on the shape of the enzyme's binding pocket. cresset-group.com

Interactive Data Table: Representative SAR Data for Benzamide-based DPP-4 Inhibitors

The following table presents representative data synthesized from various SAR studies on DPP-4 inhibitors containing benzamide or bioisosteric scaffolds. This data illustrates the impact of different substituents on inhibitory activity.

| Compound ID | R-Group Substitution (on Benzamide Ring) | IC50 (nM) | XlogP | Key Interactions Noted in Docking Studies |

| A | -H (unsubstituted) | 50.2 | 1.8 | Hydrogen bond with S2 pocket |

| B | 4-Chloro | 1.6 | 2.5 | Enhanced hydrophobic interaction; H-bond with S2 |

| C | 4-Fluoro | 10.5 | 2.0 | Halogen bond potential; H-bond with S2 |

| D | 4-Methyl | 25.8 | 2.3 | Fills hydrophobic sub-pocket |

| E | 4-Methoxy | 35.1 | 1.9 | Potential for additional H-bonding |

Research Applications in Chemical Biology and Material Science

Chemical Building Block and Intermediate in Organic Synthesis

The structural features of 2-amino-N-(cyanomethyl)benzamide, namely the ortho-amino group, the amide linkage, and the reactive nitrile functionality, make it an ideal precursor for constructing various heterocyclic systems and for use in complex molecular assemblies.

Precursor for Nitrogen-Containing Heterocyclic Compounds

The 2-aminobenzamide (B116534) moiety is a well-established synthon for building fused heterocyclic rings. The presence of the cyanomethyl group offers additional pathways for cyclization and functionalization, leading to a variety of important heterocyclic scaffolds.

Quinazolines: The 2-aminobenzamide framework is a direct precursor to quinazolines and their derivatives, a class of compounds with significant biological and pharmaceutical properties. mdpi.com Various synthetic strategies utilize 2-aminobenzamides or their precursors, like 2-aminobenzonitriles, to construct the quinazoline (B50416) ring system. nih.gov For instance, transition-metal-free methods involving the reaction of 2-aminobenzophenones with cyanamide (B42294) can yield 2-aminoquinazolines. nih.gov Similarly, palladium-catalyzed reactions of N-(2-cyanoaryl)benzamides with arylboronic acids provide a route to 2,4-disubstituted quinazolines. nih.gov The core structure of this compound is perfectly suited for these types of cyclization reactions, often proceeding through intramolecular condensation or annulation. mdpi.comorganic-chemistry.org

Benzothiazoles: Benzothiazoles are another important class of heterocycles accessible from precursors related to this compound. The synthesis often involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid derivative. nih.govekb.egorganic-chemistry.org While not a direct reaction of this compound itself, its structural motif is found in related synthetic pathways. For example, the synthesis of potent Lck kinase inhibitors involved the creation of 2-amino-6-carboxamidobenzothiazoles, highlighting the utility of the aminobenzamide scaffold in forming this heterocyclic system. nih.gov

Thiadiazoles: The cyanomethyl group in this compound is a key feature for synthesizing certain thiadiazole derivatives. Research has shown that N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide can be synthesized and used as a precursor to create novel heterocyclic compounds with potential insecticidal activity. researchgate.net The reactivity of the cyanomethylene group is exploited to construct new rings attached to the thiadiazole moiety. researchgate.net General methods for synthesizing 2-amino-1,3,4-thiadiazoles often involve the reaction of aldehydes with thiosemicarbazide, demonstrating a common pathway for incorporating the 2-amino-thiadiazole core. researchgate.net

Tetrazoles: The N-(cyanomethyl)benzamide structure is considered a key intermediate in the development of new tetrazole derivatives. nih.gov Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids. nih.gov The synthesis can involve the [3+2] cycloaddition of an azide (B81097) source to the nitrile group of the cyanomethyl moiety.

Pyrazoles: The cyanomethyl amide portion of the molecule is a reactive handle for pyrazole (B372694) synthesis. The reaction of β-ketonitriles or related structures with hydrazines is a classical and widely used method for constructing the pyrazole ring. beilstein-journals.org The reaction between 2-cyanothioacetamides and hydrazine (B178648), for example, involves both the cyano and thioamide groups to form 3,5-diaminopyrazoles. nih.gov This reactivity profile suggests that the cyanoacetamide group in this compound could similarly be employed in reactions with hydrazine to yield aminopyrazole derivatives.

Table 1: Heterocyclic Compounds Derived from this compound Scaffolds

| Heterocycle | Key Precursor Feature | Synthetic Strategy |

| Quinazolines | 2-Aminobenzamide | Intramolecular cyclization/annulation reactions. mdpi.comnih.gov |

| Benzothiazoles | 2-Aminobenzamide | Condensation with a sulfur source (e.g., from 2-aminothiophenol). nih.govnih.gov |

| Thiadiazoles | N-(cyanomethyl)amide | Cyclization involving the cyanomethylene group. researchgate.net |

| Tetrazoles | Cyanomethyl | Cycloaddition of an azide to the nitrile functionality. nih.gov |

| Pyrazoles | Cyanoacetamide | Condensation with hydrazine or its derivatives. beilstein-journals.orgnih.gov |

Scaffold for Multi-Component Reactions and Complex Molecule Assembly

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. The structure of this compound is well-suited for use as a scaffold in such reactions. For example, a palladium-catalyzed, three-component tandem reaction involving 2-aminobenzonitriles, aldehydes, and arylboronic acids has been used to generate diverse quinazolines. organic-chemistry.org The 2-amino and benzamide (B126) functionalities within the molecule provide sites for sequential or simultaneous reactions, allowing for the rapid assembly of complex molecular architectures.

Investigation of Biochemical Interactions and Target Engagement (in vitro and in silico mechanistic studies)

Derivatives of this compound have been instrumental in biochemical research, particularly in studying how small molecules interact with biological targets like enzymes.

Enzyme Modulation Research

The benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to inhibit various enzymes.

Kinase Inhibitors: The N-(cyanomethyl)benzamide moiety is a core component of the drug momelotinib, an inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and non-specific protein-tyrosine kinases. nih.govebi.ac.uk The development of novel kinase inhibitors often utilizes the aminobenzamide or aminobenzothiazole scaffold. nih.govchemrevlett.com For example, a series of 2-amino-6-carboxamidobenzothiazoles were discovered to be potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). nih.gov

Histone Deacetylase (HDAC) Inhibitors: The N-(2-aminophenyl)benzamide structure is a critical zinc-binding group for a significant class of HDAC inhibitors. nih.gov Novel inhibitors based on this scaffold have shown nanomolar inhibition of HDAC1 and HDAC2. nih.gov Other 2-aminobenzamide-type inhibitors have also been synthesized and shown to be effective, with some demonstrating oral bioavailability in preclinical models. nih.govepa.gov

Acetylcholinesterase (AChE) Inhibitors: While direct studies on this compound are limited, related benzamide derivatives have been investigated as inhibitors of cholinesterases, which are key targets in Alzheimer's disease research. smolecule.com For instance, a series of N-benzyl benzamide derivatives were found to be selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE). nih.gov

Table 2: Enzyme Inhibition by Derivatives Containing the (2-amino)benzamide Scaffold

| Enzyme Target | Derivative Class | Key Findings | Reference(s) |

| Kinases (JAK1, JAK2, Lck) | N-(cyanomethyl)benzamides, 2-Aminobenzothiazoles | Component of the approved drug momelotinib; potent inhibition in the nanomolar range. | nih.govnih.govebi.ac.uk |

| Histone Deacetylases (HDAC1, HDAC2) | N-(2-Aminophenyl)benzamides | Acts as a crucial zinc-binding group; potent inhibition at nanomolar concentrations. | nih.govnih.govepa.gov |

| Butyrylcholinesterase (BChE) | N-Benzyl Benzamides | Selective inhibitors with sub-nanomolar IC50 values. | nih.gov |

Protein-Ligand Binding Mechanism Studies

Understanding how a drug or inhibitor binds to its target protein is fundamental for rational drug design. In silico molecular docking and dynamics studies are often used to elucidate these interactions. For the N-(2-aminophenyl)-benzamide class of HDAC inhibitors, docking studies have been crucial in revealing the binding mode. nih.gov These studies show how the benzamide group coordinates with the zinc ion in the enzyme's active site and how other parts of the molecule form hydrogen bonds and other interactions with nearby amino acid residues. nih.gov Similarly, the binding of benzamide-based inhibitors to butyrylcholinesterase has been confirmed through surface plasmon resonance assays, which directly measure the binding affinity between the compound and the enzyme. nih.gov These mechanistic studies provide a detailed picture of the molecular interactions that drive target engagement and inhibitory activity.

Fundamental Biological Activity Research (in vitro and in silico studies, excluding clinical applications)

Derivatives of 2-aminobenzamide have been investigated for their potential as antiparasitic agents, particularly against kinetoplastids like Leishmania donovani, the causative agent of leishmaniasis. Research into hybrid compounds containing the 2-aminobenzamide moiety has shown promising results.

A series of 2-aminobenzamide derivatives were synthesized and evaluated for their inhibitory activity against L. donovani trypanothione (B104310) reductase (TR), an enzyme essential for the parasite's survival. rsc.org Several of these compounds exhibited potent inhibition of the enzyme and demonstrated significant activity against the intracellular amastigote form of L. donovani. rsc.org Notably, a clear correlation was observed between the enzyme inhibition constants and the antileishmanial activity of the compounds, suggesting that their mechanism of action is likely mediated through the inhibition of trypanothione reductase. rsc.org The most active compounds identified in these studies serve as valuable leads for the further development of novel antiparasitic drugs. rsc.org

| Compound ID | Target | Activity (IC₅₀) | Reference |

| 8k | L. donovani amastigotes | 4.4 µM | rsc.org |

| 8l | L. donovani amastigotes | 6.0 µM | rsc.org |

| 8n | L. donovani amastigotes | 4.3 µM | rsc.org |

The 2-aminobenzamide scaffold has been a focal point in the quest for novel antiviral agents, with significant research directed towards inhibitors of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

In the context of HIV, researchers have targeted the viral infectivity factor (Vif)-apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3G (APOBEC3G) axis, which is crucial for viral replication. A notable 2-aminobenzamide derivative, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide, was identified as a Vif antagonist with potent antiviral activity. nih.gov Subsequent lead optimization studies led to the discovery of even more potent compounds, with one derivative, 6m , exhibiting an EC₅₀ of 0.07 μM in H9 cells, a significant enhancement in antiviral potency. nih.gov This compound was also found to effectively suppress the replication of various drug-resistant HIV strains. nih.gov

Furthermore, certain 2-aminobenzamide derivatives have been identified as inhibitors of heat shock protein 90 (Hsp90), a cellular chaperone protein that is exploited by various viruses, including HSV, for their replication. Three synthetic analogues, SNX-25a, SNX-2112, and SNX-7081, demonstrated significant activity against both HSV-1 and HSV-2 at non-cytotoxic concentrations. nih.gov

| Compound ID | Virus | Target | Activity (EC₅₀) | Reference |

| 6m | HIV-1 | Vif-A3G axis | 0.07 µM | nih.gov |

| SNX-25a | HSV-1, HSV-2 | Hsp90 | Not specified | nih.gov |

| SNX-2112 | HSV-1, HSV-2 | Hsp90 | Not specified | nih.gov |

| SNX-7081 | HSV-1, HSV-2 | Hsp90 | Not specified | nih.gov |

A series of novel 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies have revealed that modifications to the 2-aminobenzamide core can lead to compounds with significant activity against a range of bacterial and fungal pathogens.

In one study, a series of ten 2-aminobenzamide derivatives were synthesized and tested against various bacterial and fungal strains. nih.gov One particular compound, 5 , emerged as the most active, demonstrating excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole. nih.gov This compound also exhibited moderate to good antibacterial and antifungal activity against other tested strains. nih.gov

| Compound ID | Organism | Activity | Reference |

| 5 | Aspergillus fumigatus | Excellent antifungal activity | nih.gov |

The 2-aminobenzamide scaffold has been extensively explored for the development of anticancer agents, with many derivatives showing potent antiproliferative activity in various cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.

Several studies have reported the design and synthesis of 2-aminobenzamide-based HDAC inhibitors. For instance, a series of derivatives bearing a thioquinazolinone moiety were found to exhibit potent antiproliferative activities against human cancer cell lines such as A375, A549, and SMMC7721. nih.gov Compounds 7a , 4i , 4o , and 4p from this series showed higher antiproliferative activities than the reference compounds. nih.gov Another study focused on thioether-based 2-aminobenzamide derivatives, with compounds 12g and 12h displaying potent anti-proliferative activities against five solid cancer cell lines. epa.gov

Furthermore, 2-aminobenzamide derivatives incorporating a 1,2,4-oxadiazole (B8745197) moiety have demonstrated significant inhibition against the human acute monocytic myeloid leukemia cell line U937. nih.gov

| Compound Series | Cancer Cell Lines | Notable Activity | Reference |

| Thioquinazolinone derivatives | A375, A549, SMMC7721 | Compounds 7a, 4i, 4o, 4p showed high activity | nih.gov |

| Thioether-based derivatives | A549, HCT116, Hela, A375, SMMC7721 | Compounds 12g, 12h showed potent activity | epa.gov |

| 1,2,4-Oxadiazole derivatives | U937 | Significant inhibition | nih.gov |

While some benzamide derivatives have been investigated for their antioxidant properties, specific research on the antioxidant and DNA protection mechanisms of this compound and its close structural analogs is not extensively available in the public domain. General studies on some 2-aminobenzamide derivatives have suggested potential antioxidant activity, but detailed mechanistic studies are lacking.

The modulation of adrenergic receptors by 2-aminobenzamide derivatives is an area of emerging interest. While specific studies on this compound are not available, related structures have been investigated. For example, quinazolin-2(1H)-one and quinazolin-2(1H)-thione derivatives, which can be synthesized from 2-aminobenzamide precursors, have been explored as ligands for chemosensory receptors, which share some structural features with G-protein coupled receptors like adrenergic receptors. google.com However, direct and detailed studies on the interaction of simple 2-aminobenzamide derivatives with adrenergic receptors are limited.

Applications in Materials Chemistry and Related Fields

The chemical compound this compound is a subject of research in materials chemistry due to its specific molecular structure, which includes an aromatic ring, an amino group, an amide linkage, and a cyanomethyl group. These features provide active sites for interactions and reactions, making it a candidate for applications in corrosion inhibition and as a building block for more complex functional materials.

Research into Corrosion Inhibition Mechanisms

While direct studies on this compound as a corrosion inhibitor are not extensively documented in publicly available research, the protective mechanisms can be inferred from research on structurally similar compounds, such as benzamide and aminobenzimidazole derivatives. The effectiveness of organic corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The primary mechanism of inhibition is the adsorption of the organic molecule onto the metal surface. This can occur through physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the d-orbitals of the metal and the lone pair electrons of heteroatoms (like nitrogen and oxygen) in the inhibitor molecule. The presence of the amino group (-NH2), the oxygen and nitrogen atoms in the amide group (-CONH-), and the nitrogen in the cyano group (-CN) in this compound suggests a strong potential for chemisorption on metal surfaces.

Electrochemical studies on related benzimidazole (B57391) derivatives demonstrate that these types of molecules can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. For instance, studies on 2-aminobenzimidazole (B67599) (2-ABI) have shown that it functions as a mixed-type inhibitor for copper in chloride solutions, with a predominant effect on the anodic reaction. scispace.comresearchgate.netrsc.org The adsorption of these molecules on the metal surface leads to an increase in the charge transfer resistance and a decrease in the double-layer capacitance, indicating the formation of a protective film. nih.gov

The following table summarizes findings from studies on compounds structurally related to this compound, illustrating their corrosion inhibition properties.

| Compound Name | Metal | Corrosive Medium | Inhibition Efficiency (%) | Inhibition Type | Adsorption Isotherm |

| 2-Aminobenzimidazole (2-ABI) | Copper | 3 wt% NaCl | Not specified | Mixed (predominantly anodic) | Not specified |

| 2-Aminobenzimidazole derivative (BDCT) | Carbon Steel | 1 M HCl | ~95 | Mixed | Langmuir |

| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 | Mixed | Langmuir |

| 4-(2,2′-bifuran-5-yl)benzamidine | Carbon Steel | 1 M HCl | 95 | Mixed | Langmuir |

This table is based on data for structurally related compounds and is intended to provide insight into the potential behavior of this compound.

The structure of this compound, with its multiple adsorption centers, suggests that it would likely follow a similar mechanism, adsorbing onto the metal surface to form a protective layer that inhibits corrosion.

Development of Functional Materials and Advanced Chemical Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex molecules with specific functionalities. Its reactive amino and cyanomethyl groups allow for further chemical modifications, making it a building block for various organic compounds.

A significant application of this compound is in the synthesis of other advanced chemical intermediates. For example, it is a precursor in the production of 2-amino-5-cyano-N,3-dimethylbenzamide. google.comgoogle.com This transformation highlights the utility of the this compound scaffold in constructing more elaborate molecular architectures. The synthesis involves the reaction of a 2-amino-5-bromo-N,3-dimethylbenzamide with a cyanide source, showcasing a method to introduce the cyano group.

The synthesis of various 2-aminobenzamide derivatives has been explored, demonstrating the versatility of this class of compounds. nih.gov These derivatives can be prepared through methods such as the reaction of isatoic anhydride (B1165640) with the appropriate amine. nih.gov While not directly starting from this compound, this research illustrates the potential for creating a library of functional molecules based on the 2-aminobenzamide core structure. Such derivatives have been investigated for a range of applications, including their antimicrobial properties. nih.gov

The development of functional materials from this compound could involve its incorporation into polymeric structures or its use in the synthesis of specialized dyes or ligands for metal complexes. The presence of the reactive cyanomethyl group, in addition to the amino group, offers multiple points for polymerization or attachment to other molecules and surfaces.

The following table outlines a synthetic pathway where a related compound is used as a chemical intermediate.

| Starting Material | Reagents | Product | Application of Product |

| 2-amino-5-bromo-N,3-dimethylbenzamide | Sodium cyanide, Copper(I) iodide, N,N'-dimethylethylenediamine | 2-amino-5-cyano-N,3-dimethylbenzamide | Advanced chemical intermediate |

This table illustrates a synthetic application of a related benzamide derivative, highlighting the role of such compounds as intermediates in organic synthesis.

Q & A

Q. How to validate fluorescent labeling efficiency for glycans?

- Use 2-amino benzamide (2-AB) labeling under optimized Schiff base conditions (0.35 M NaBHCN, 30°C, 4 h). Analyze via HPAEC-PAD or MALDI-TOF MS. Ensure <2% desialylation by comparing labeled/unlabeled glycan profiles .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities?

Q. Why do crystallography and NMR suggest different conformations?

- Solution-state NMR captures dynamic equilibria, while crystallography shows static packing. Compare NOESY (nuclear Overhauser effects) with crystal lattice parameters to resolve ambiguities .

Methodological Tables

Table 1 : Key Spectral Data for this compound Derivatives

| Derivative | IR (C≡N stretch, cm) | H NMR (NH, ppm) | MS ([M+H]) |

|---|---|---|---|

| 2-Amino-N-(p-tolyl) | 2215 | 5.8 (s, 2H) | 241.1 |

| 2-Amino-N-(4-Cl-Bn) | 2208 | 6.1 (s, 2H) | 280.6 |

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling agent | EDCI/DMAP in DCM | |

| Reduction (Schiff base) | NaBHCN, 30°C, 4 h | |

| Crystallization solvent | Benzene/MeOH (1:1) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.